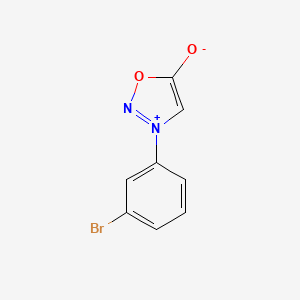
3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate is a heterocyclic compound that contains a bromophenyl group attached to an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate typically involves the reaction of 3-bromobenzohydrazide with an appropriate nitrile oxide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The oxadiazole ring can undergo oxidation reactions in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in ethanol, room temperature.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Applications De Recherche Scientifique
3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate
- 3-(3-Chlorophenyl)-1,2,3-oxadiazol-3-ium-5-olate
- 3-(3-Fluorophenyl)-1,2,3-oxadiazol-3-ium-5-olate
Uniqueness
3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the oxadiazole ring provides stability and contributes to the compound’s overall chemical properties .
Propriétés
Formule moléculaire |
C8H5BrN2O2 |
|---|---|
Poids moléculaire |
241.04 g/mol |
Nom IUPAC |
3-(3-bromophenyl)oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-1-3-7(4-6)11-5-8(12)13-10-11/h1-5H |
Clé InChI |
VOUQWZFVBUUERW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)[N+]2=NOC(=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydrazino-4'-methyl-[4,5']bithiazolyl-2'-ylamine](/img/structure/B15053317.png)


![5'-Formyl-6H,6'H-[2,2'-bithiopyran]-5-carboxylic acid](/img/structure/B15053344.png)
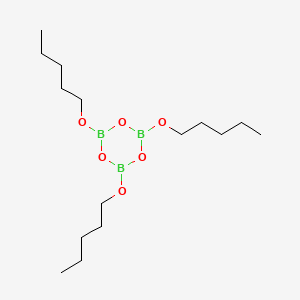
![9,9'-([2,2'-Bipyridine]-4,4'-diyl)bis(nonan-1-ol)](/img/structure/B15053352.png)
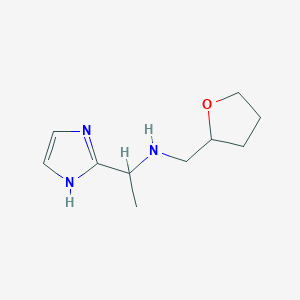
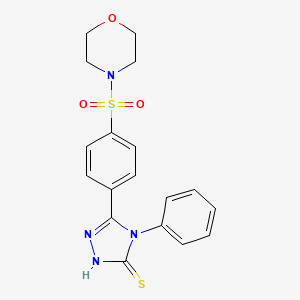
![(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B15053374.png)
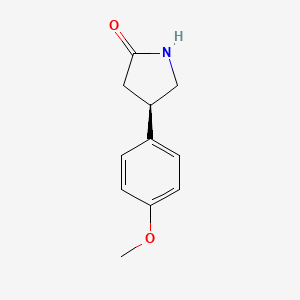
![10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B15053387.png)

![6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B15053397.png)

